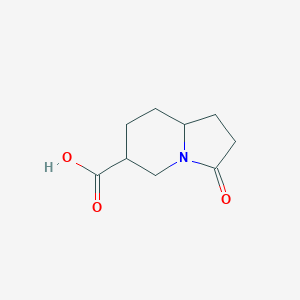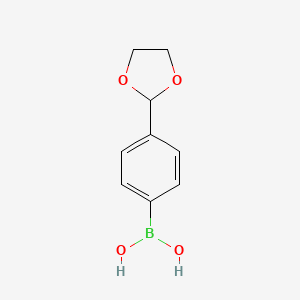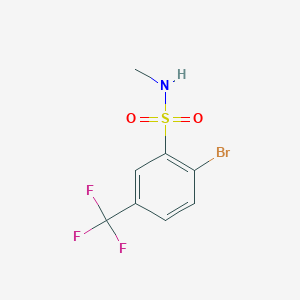
2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide, 95%
Übersicht
Beschreibung
2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide is a chemical compound with the molecular formula BrC6H3(CF3)SO2NH2 . It has a molecular weight of 304.08 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide can be represented by the SMILES string NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F . The InChI representation is 1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) .Physical And Chemical Properties Analysis
2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide is a solid substance . Its melting point is between 185-189 °C .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) details the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds highlight their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activities
Ranganatha et al. (2018) synthesized a series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including compounds containing benzenesulfonamide. These compounds were evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Synthesis and Structural Characterization
Cheng De-ju (2015) conducted research on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. The study focused on the preparation of intermediates and novel compounds involving benzenesulfonamide, which can be used as candidate compounds for drug development (De-ju, 2015).
Photophysicochemical Properties
Öncül et al. (2022) synthesized compounds including zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. Their study explored the photophysical and photochemical properties of these compounds, revealing potential applications in photodynamic therapy for cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Efflux Pump Inhibitory Effect
Oliveira-Tintino et al. (2021) evaluated a series of 1,8-naphthyridines sulfonamides for their inhibitory effects on the MepA efflux pump in Staphylococcus aureus. This study aimed to explore the potential of these compounds as efflux pump inhibitors, which could contribute to the development of novel therapeutic agents (Oliveira-Tintino et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZPPIIZPSRRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)

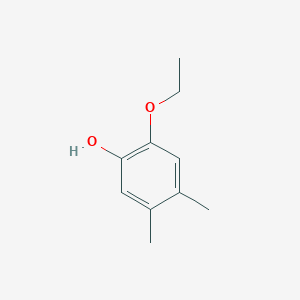
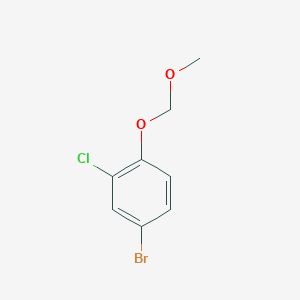
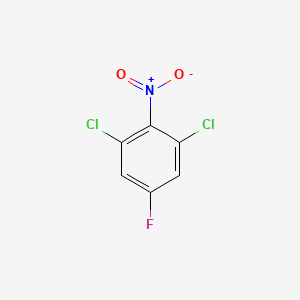
![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
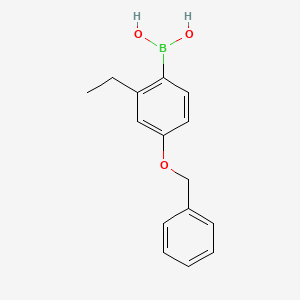
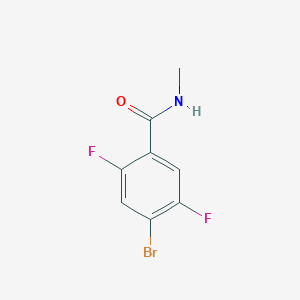
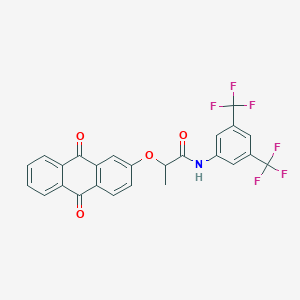
![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)
